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molecular formula C8H14O B8643112 3,5-Dimethylhex-3-en-2-one CAS No. 3132-13-6

3,5-Dimethylhex-3-en-2-one

Cat. No. B8643112
M. Wt: 126.20 g/mol
InChI Key: AXZFDNRZRXXTJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07384906B2

Procedure details

Under an atmosphere of N2, a 1.6 M solution of MeLi in Et2O (500 ml, 800 mmol) was added during 105 min. dropwise with stirring between 0-10° C. to a solution of 2,4-dimethylpent-2-enoic acid (41.0 g, 320 mmol) in Et2O (1.6 L). The reaction mixture was heated to reflux for 1 h, and then between 5-15° C. 5 N HCl (200 ml) was added dropwise. The organic layer was separated, the aqueous one extracted with Et2O (200 ml). The combined organic solutions were washed with water (200 ml) and brine (100 ml), dried (Na2SO4) and concentrated in a rotary evaporator to afford crude 3,5-dimethylhex-3-en-2-one, which was taken up in Et2O (160 ml). Under N2 at room temp., this solution was added dropwise with stirring to a suspension of LAH (3.34 g, 880 mmol) in Et2O (320 ml) during 1 h. The reaction mixture was refluxed for 2 h, and then quenched between 0-5° C. by addition of water (10 ml) and brine (20 ml). The organic layer was separated and the aqueous one extracted with Et2O (100 ml). The combined ethereal extracts were washed with water (100 ml) and brine (50 ml), dried (Na2SO4), and concentrated under reduced pressure. Silica-gel FC (pentane/Et2O, 4:1, Rf=0.40) of the resulting residue provided 34.7 g (85% over 2 steps) of 3,5-dimethylhex-3-en-2-ol.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
2,4-dimethylpent-2-enoic acid
Quantity
41 g
Type
reactant
Reaction Step Two
Name
Quantity
1.6 L
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li][CH3:2].[CH3:3][C:4](=[CH:8][CH:9]([CH3:11])[CH3:10])[C:5]([OH:7])=O.Cl>CCOCC>[CH3:3][C:4](=[CH:8][CH:9]([CH3:11])[CH3:10])[C:5](=[O:7])[CH3:2]

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]C
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
2,4-dimethylpent-2-enoic acid
Quantity
41 g
Type
reactant
Smiles
CC(C(=O)O)=CC(C)C
Name
Quantity
1.6 L
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
between 5-15° C
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous one extracted with Et2O (200 ml)
WASH
Type
WASH
Details
The combined organic solutions were washed with water (200 ml) and brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
CC(C(C)=O)=CC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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